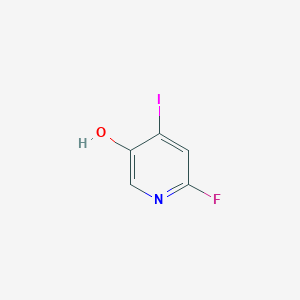

6-fluoro-4-iodopyridin-3-ol

説明

6-Fluoro-4-iodopyridin-3-ol is a chemical compound with the molecular formula C5H3FINO . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 6-fluoro-4-iodopyridin-3-ol, is a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of 6-fluoro-4-iodopyridin-3-ol is provided by Chemsrc . The molecular weight is 238.98600 .Chemical Reactions Analysis

The synthesis of fluorinated pyridines involves various chemical reactions . For instance, compounds can be obtained in a one-pot process by reacting the corresponding pyridines with F2/N2 mixture, followed by the subsequent treatment with Et3N .科学的研究の応用

Halogen-rich Intermediates in Medicinal Chemistry

Compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been highlighted as valuable potential building blocks in medicinal chemistry. Their unique halogenation pattern makes them suitable for further chemical manipulations, allowing for the synthesis of pentasubstituted pyridines with desired functionalities. This versatility is crucial for developing novel compounds with potential pharmaceutical applications (Wu et al., 2022).

Regiochemical Flexibility in Functionalization

The deprotonation and subsequent functionalization of trihalopyridines demonstrate the regiochemical flexibility of these compounds. This flexibility enables the selective introduction of functional groups at specific positions on the pyridine ring, which is a valuable attribute in the synthesis of new chemical entities for pharmaceutical research (Bobbio & Schlosser, 2001).

Metalation and Ortho-Lithiation

The first successful metalation of aryl iodides through directed ortho-lithiation of iodopyridines has been reported, where the iodo group directs lithiation and subsequently migrates to stabilize iodolithiopyridines. This process facilitates the synthesis of various polysubstituted pyridines, potentially useful in the synthesis of complex organic molecules and fused polyaromatic alkaloids (Rocca et al., 1993).

Basicity Gradient-Driven Isomerization

Studies on halopyridines, such as 5-chloro-2,3-difluoropyridine, have demonstrated the possibility of basicity gradient-driven isomerization, leading to the formation of various structural manifolds from a common precursor. This characteristic can be exploited in synthetic chemistry for creating a range of structural variants from a single starting material (Schlosser & Bobbio, 2002).

Safety and Hazards

特性

IUPAC Name |

6-fluoro-4-iodopyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJNMERQFYKTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-iodopyridin-3-ol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-piperidin-2-yl]methanethiol hydrochloride](/img/no-structure.png)